Nifurtoinol

准备方法

硝呋太宁的合成涉及在碱存在下,5-硝基糠醛与乙内酰脲的反应 . 反应条件通常包括乙醇等溶剂和氢氧化钠等碱。 将混合物在回流下加热以促进反应,然后进行纯化步骤以分离所需产物 . 工业生产方法可能涉及类似的合成路线,但规模更大,条件优化以获得更高的产率和纯度。

化学反应分析

科学研究应用

Treatment of Urinary Tract Infections

Nifurtoinol is predominantly indicated for the treatment of uncomplicated UTIs. Its efficacy against common uropathogens has been well-documented, making it a preferred choice in certain clinical guidelines. The drug's ability to concentrate in the urinary tract while maintaining low serum levels minimizes systemic side effects and preserves bowel flora, which is advantageous compared to other antibiotics .

Veterinary Medicine

In addition to its human applications, this compound has been explored for use in veterinary medicine, particularly for treating infections in animals. Its broad-spectrum activity against various bacterial strains makes it suitable for addressing infectious diseases in livestock and pets .

Research on Antibiotic Resistance

Recent studies have investigated this compound's role in combating antibiotic resistance. As newer antibiotics face increasing resistance patterns, this compound's continued effectiveness against certain pathogens has prompted renewed interest in its clinical applications. Research indicates that it may serve as an alternative treatment option where traditional antibiotics fail .

Table 1: Summary of Clinical Trials Involving this compound

| Study Reference | Objective | Findings | |

|---|---|---|---|

| Boerema et al. (1990) | Comparative bioavailability | This compound demonstrated effective absorption and renal excretion compared to nitrofurantoin formulations | Supports use in clinical settings for UTIs |

| MDPI Study (2023) | Cross-resistance analysis | Found positive correlations between susceptibility testing results for nitrofurantoin and furazidin | Suggests potential for cross-application in treatment protocols |

| PatSnap Synapse (2024) | Mechanism exploration | Confirmed DNA inhibition as primary action mechanism | Reinforces this compound's role as an effective antibiotic |

Innovative Applications

Emerging research is exploring innovative uses for this compound beyond traditional applications. For instance, studies on its effectiveness against biofilms formed by bacteria suggest potential applications in chronic infection management, where conventional therapies often fail .

作用机制

相似化合物的比较

硝呋太宁与其他硝基呋喃衍生物类似,如呋喃妥因和硝呋替莫 . 它在特定结构和羟甲基的存在方面是独一无二的,这可能有助于其独特的药代动力学特性 . 其他类似化合物包括:

呋喃妥因: 用于治疗泌尿道感染,作用机制类似.

硝呋替莫: 用作治疗南美锥虫病的抗寄生虫药.

硝呋太宁的独特结构和具体应用使其成为医学和科学研究中宝贵的化合物。

属性

IUPAC Name |

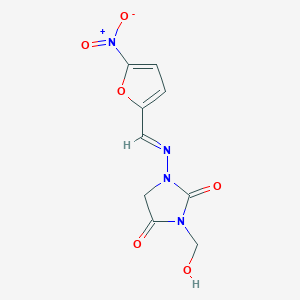

3-(hydroxymethyl)-1-[(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O6/c14-5-11-7(15)4-12(9(11)16)10-3-6-1-2-8(19-6)13(17)18/h1-3,14H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDWQGRXEVDFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862532 | |

| Record name | 3-(Hydroxymethyl)-1-{[(5-nitrofuran-2-yl)methylidene]amino}imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088-92-2 | |

| Record name | Nifurtoinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1088-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。